Cas no 1226432-07-0 (N-{2-(dimethylsulfamoyl)aminoethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine)

N-{2-(Dimethylsulfamoyl)aminoethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine is a specialized pyrimidine derivative featuring a dimethylsulfamoyl and piperidinyl substituent framework. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its structurally diverse functional groups, which may confer selective binding properties. The dimethylsulfamoyl moiety enhances solubility and metabolic stability, while the piperidinyl and pyrimidinyl components contribute to molecular rigidity and target affinity. Its well-defined synthetic pathway allows for scalable production with high purity, making it suitable for further derivatization or biological evaluation. This compound is of interest in medicinal chemistry for the development of novel therapeutic agents.
N-{2-(dimethylsulfamoyl)aminoethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine structure
1226432-07-0 structure
Product name:N-{2-(dimethylsulfamoyl)aminoethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine
CAS No:1226432-07-0
MF:C14H26N6O2S
MW:342.460240840912
CID:6078446
PubChem ID:49676095

N-{2-(dimethylsulfamoyl)aminoethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-{2-(dimethylsulfamoyl)aminoethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine
    • 1226432-07-0
    • VU0649480-1
    • SR-01000924102-1
    • SR-01000924102
    • N-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine
    • F5631-0024
    • N,N-Dimethyl-N inverted exclamation marka-[2-[[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino]ethyl]sulfamide
    • AKOS024516262
    • 2-[2-(dimethylsulfamoylamino)ethylamino]-4-methyl-6-piperidin-1-ylpyrimidine
    • Inchi: 1S/C14H26N6O2S/c1-12-11-13(20-9-5-4-6-10-20)18-14(17-12)15-7-8-16-23(21,22)19(2)3/h11,16H,4-10H2,1-3H3,(H,15,17,18)
    • InChI Key: KELGDBMMEFFQDO-UHFFFAOYSA-N
    • SMILES: S(N(C)C)(NCCNC1=NC(C)=CC(=N1)N1CCCCC1)(=O)=O

Computed Properties

  • Exact Mass: 342.184
  • Monoisotopic Mass: 342.184
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 98.8A^2
  • XLogP3: 1.2

N-{2-(dimethylsulfamoyl)aminoethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5631-0024-5mg
N-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine
1226432-07-0 90%+
5mg
$103.5 2023-05-21
Life Chemicals
F5631-0024-2μmol
N-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine
1226432-07-0
2μmol
$85.5 2023-09-09
Life Chemicals
F5631-0024-2mg
N-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine
1226432-07-0
2mg
$88.5 2023-09-09
Life Chemicals
F5631-0024-1mg
N-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine
1226432-07-0
1mg
$81.0 2023-09-09
Life Chemicals
F5631-0024-5μmol
N-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine
1226432-07-0 90%+
5μl
$94.5 2023-05-21
Life Chemicals
F5631-0024-10mg
N-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine
1226432-07-0 90%+
10mg
$118.5 2023-05-21
Life Chemicals
F5631-0024-4mg
N-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine
1226432-07-0
4mg
$99.0 2023-09-09
Life Chemicals
F5631-0024-3mg
N-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine
1226432-07-0
3mg
$94.5 2023-09-09
Life Chemicals
F5631-0024-10μmol
N-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine
1226432-07-0 90%+
10μl
$103.5 2023-05-21

Additional information on N-{2-(dimethylsulfamoyl)aminoethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Comprehensive Overview of N-{2-(dimethylsulfamoyl)aminoethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine (CAS No. 1226432-07-0)

In the rapidly evolving field of pharmaceutical and chemical research, N-{2-(dimethylsulfamoyl)aminoethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine (CAS No. 1226432-07-0) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its pyrimidine core and piperidin-1-yl substituent, is a subject of interest for researchers exploring novel bioactive molecules. Its dimethylsulfamoyl moiety further enhances its chemical versatility, making it a valuable candidate for drug discovery and development.

The molecular structure of N-{2-(dimethylsulfamoyl)aminoethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine combines a pyrimidin-2-amine scaffold with a piperidine ring, a combination often associated with bioactivity in medicinal chemistry. Researchers are particularly intrigued by its potential interactions with biological targets, such as enzymes or receptors, which could lead to therapeutic applications. The presence of the dimethylsulfamoyl group adds a layer of complexity, potentially influencing solubility, stability, and binding affinity.

Recent trends in pharmaceutical research highlight a growing demand for compounds with multifunctional pharmacophores, and N-{2-(dimethylsulfamoyl)aminoethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine fits this criterion. Its structural features align with current explorations into kinase inhibitors and GPCR modulators, areas of high interest in oncology and neurology. Additionally, the compound's sulfonamide derivative nature makes it relevant to studies on anti-inflammatory and antimicrobial agents, addressing global health challenges.

From a synthetic chemistry perspective, the preparation of N-{2-(dimethylsulfamoyl)aminoethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine involves sophisticated methodologies, including nucleophilic substitution and amide coupling reactions. These processes are critical for ensuring high purity and yield, which are essential for research and potential commercialization. The compound's CAS No. 1226432-07-0 serves as a unique identifier, facilitating accurate referencing in scientific literature and regulatory documentation.

In the context of drug discovery, N-{2-(dimethylsulfamoyl)aminoethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine represents a promising scaffold for further derivatization. Its modular structure allows for the introduction of various functional groups, enabling the optimization of pharmacokinetic and pharmacodynamic properties. This adaptability is crucial for addressing unmet medical needs, such as drug-resistant infections or chronic inflammatory conditions, topics frequently searched by professionals in the field.

Environmental and safety considerations are also paramount when working with such compounds. While N-{2-(dimethylsulfamoyl)aminoethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine is not classified as hazardous, proper handling and disposal protocols must be followed to ensure laboratory safety. Researchers are encouraged to consult material safety data sheets (MSDS) and adhere to Good Laboratory Practices (GLP) to mitigate risks.

The future of N-{2-(dimethylsulfamoyl)aminoethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine lies in its potential to bridge gaps in therapeutic innovation. As the scientific community continues to explore its applications, collaborations between academia and industry will be vital. This compound exemplifies the intersection of organic chemistry, medicinal chemistry, and pharmacology, offering a glimpse into the next generation of bioactive molecules.

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